molecular formula C13H13ClN2O2S B3084513 2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid CAS No. 1142213-01-1

2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid

Cat. No.: B3084513
CAS No.: 1142213-01-1
M. Wt: 296.77 g/mol
InChI Key: QJTQVSINYMDFCR-UHFFFAOYSA-N
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Description

2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety substituted with a chloro group and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid typically involves multi-step organic reactions. One possible route could involve the chlorination of a benzoic acid derivative followed by the introduction of the pyrimidinyl group through nucleophilic substitution. The mercapto group can be introduced via thiolation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group can undergo oxidation to form disulfides.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Disulfides: Formed from the oxidation of the mercapto group.

    Substituted Benzoic Acids: Formed from nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid can be used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid: can be compared with other benzoic acid derivatives and pyrimidinyl compounds.

    Unique Features: The combination of the chloro, mercapto, and pyrimidinyl groups in a single molecule may confer unique chemical and biological properties.

Highlighting Uniqueness

    Chemical Properties: The presence of both electron-withdrawing (chloro) and electron-donating (mercapto) groups can influence the reactivity and stability of the compound.

    Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

2-chloro-5-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-13(2)5-6-16(12(19)15-13)8-3-4-10(14)9(7-8)11(17)18/h3-7H,1-2H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTQVSINYMDFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)Cl)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Reactant of Route 2
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Reactant of Route 3
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Reactant of Route 5
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid

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